molecular formula C23H24N2OS B2742610 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone CAS No. 1903328-49-3

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2742610
CAS No.: 1903328-49-3
M. Wt: 376.52
InChI Key: ASIXBCXNBJSXJC-UHFFFAOYSA-N
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Description

(4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone is a synthetic compound with potential applications in medicinal chemistry. This compound is notable for its structural complexity and the presence of a naphthalene moiety, which often suggests significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic synthesis process. The key steps involve the formation of the thieno[3,2-c]pyridine core, which can be achieved via a cyclization reaction involving appropriate starting materials. Piperidin-1-yl and naphthalen-1-yl groups are then introduced through subsequent substitution reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of (4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone would involve optimization of reaction conditions to maximize yield and minimize impurities. This typically includes the use of high-purity reagents, precise temperature control, and potentially catalytic processes to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: Introduction of oxygen atoms, altering the compound's functionality.

  • Reduction: Gain of electrons, often resulting in hydrogenation of double bonds.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Employing oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Using reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing nucleophiles or electrophiles under specific pH and temperature conditions.

Major Products Formed

The major products formed depend on the type of reaction. For example, oxidation may yield more oxygenated derivatives, while reduction typically produces more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, the compound serves as an intermediate in the synthesis of more complex molecules. It is also used in studying reaction mechanisms due to its reactive functional groups.

Biology

The compound may be investigated for its potential biological activities, including binding studies with proteins or nucleic acids.

Medicine

Given its structural features, the compound could be explored for pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.

Industry

In industry, (4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone might be utilized in the development of new materials or as a precursor in the manufacture of other synthetic chemicals.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to fit into active sites or binding pockets, modulating the activity of its targets. Pathways involved might include signal transduction or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Comparison

Compared to similar compounds, such as other thienopyridine derivatives or naphthalene-containing molecules, (4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone stands out due to its unique combination of a piperidinyl group and a naphthalene moiety. This gives it distinctive chemical and biological properties.

Similar Compounds

  • Thieno[3,2-c]pyridine derivatives.

  • Naphthalene derivatives.

  • Piperidin-1-yl substituted compounds.

Properties

IUPAC Name

[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c26-23(21-7-3-5-17-4-1-2-6-20(17)21)24-12-8-19(9-13-24)25-14-10-22-18(16-25)11-15-27-22/h1-7,11,15,19H,8-10,12-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIXBCXNBJSXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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